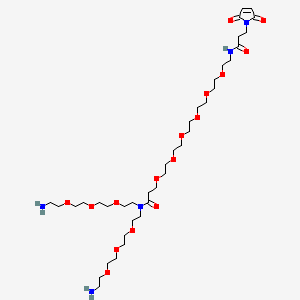

N-(Mal-PEG6)-N-bis(PEG3-amine)

描述

属性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPICRUTEDPRDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H71N5O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Mal-PEG6)-N-bis(PEG3-amine) TFA Salt: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a highly versatile, water-soluble, heterobifunctional crosslinker essential in the field of bioconjugation.[1] Its unique architecture, featuring a maleimide (B117702) group on one end and two primary amine groups on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and covalent linkage of different biomolecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The maleimide group exhibits high specificity for thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3][4] Concurrently, the two primary amine groups can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[5][6] This dual reactivity makes it an ideal reagent for constructing complex biomolecular architectures, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over conjugation is paramount.[2][7] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity while improving pharmacokinetic profiles.[8][9]

Core Properties and Specifications

The fundamental properties of N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt are summarized below. These specifications are typical and may vary slightly between suppliers.

| Property | Value | Source(s) |

| Chemical Name | N,N-bis(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)-1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)-3,6,9,12,15,18-hexaoxahenicosan-21-amide, trifluoroacetic acid salt | [2][10] |

| Molecular Formula | C38H71N5O16 (as free base) | [2][11] |

| Molecular Weight | 854.01 g/mol (as free base) | [10][11] |

| CAS Number | 2055040-99-6 | [1][10] |

| Purity | Typically >95% | [11] |

| Appearance | White to off-white solid or oil | [10] |

| Solubility | Soluble in water, DMSO, DMF | [1][12] |

| Storage Conditions | Store at -20°C, protect from moisture | [1][12] |

Chemical Structure and Reactivity

The structure of N-(Mal-PEG6)-N-bis(PEG3-amine) is characterized by its three key functional components: the maleimide group, the PEG linker, and the bis-amine terminus.

Caption: Functional components of the linker.

Reaction Mechanisms

The utility of this linker is derived from its ability to participate in two distinct and highly specific chemical reactions.

Caption: Dual reactivity of the linker.

Experimental Protocols

The following are representative protocols for the use of N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation to a Thiol-Containing Protein (Maleimide Reaction)

This protocol describes the conjugation of the maleimide moiety of the linker to a protein with an available cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme).

-

N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[3]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassette.

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

-

Linker Preparation: Immediately before use, dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in a small amount of DMSO or DMF, and then dilute with the reaction buffer.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight, protected from light.

-

Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and quenching reagent by SEC or dialysis against an appropriate buffer.

-

Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.

Protocol 2: Conjugation to a Carboxyl-Containing Molecule (Amine Reaction)

This protocol outlines the conjugation of the amine groups of the linker to a molecule containing a carboxylic acid, via NHS ester activation.

Materials:

-

Carboxyl-containing molecule (e.g., small molecule drug, biotin).

-

N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt.

-

Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.2-8.5 for conjugation.[5]

-

Anhydrous DMSO or DMF.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification system: Reverse-phase HPLC (RP-HPLC).

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxyl-containing molecule, EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMSO or DMF. Stir at room temperature for 1-2 hours to generate the NHS ester.

-

Linker Preparation: Dissolve the N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt in the conjugation buffer (pH 7.2-8.5).

-

Conjugation Reaction: Add the activated NHS ester solution to the linker solution. A 1:1 to 1:2 molar ratio of linker to NHS ester can be targeted, depending on whether one or both amines are to be conjugated. Incubate at room temperature for 2-4 hours or at 4°C overnight.[5]

-

Quenching: Add quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters.

-

Purification: Purify the resulting conjugate by RP-HPLC.

-

Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.

Applications in Drug Development

The unique properties of N-(Mal-PEG6)-N-bis(PEG3-amine) make it a valuable tool in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach two drug molecules to a single cysteine residue on an antibody, enabling a higher drug-to-antibody ratio (DAR) with a single conjugation site.

Caption: ADC construction using the linker.

PROTACs

For PROTACs, the linker can connect a ligand for a target protein (via the maleimide group, for instance) and a ligand for an E3 ubiquitin ligase (via the amine groups), facilitating the targeted degradation of pathogenic proteins.

Conclusion

N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its well-defined structure, dual reactivity, and the beneficial properties conferred by the PEG spacer make it an invaluable reagent for researchers and scientists in the field of drug development, particularly for the creation of next-generation ADCs and PROTACs. The experimental protocols provided herein offer a solid foundation for the successful application of this linker in a variety of research and development settings.

References

- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]

- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA|CAS 2055040-99-6|DC Chemicals [dcchemicals.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Heterobifunctional PEG [jenkemusa.com]

- 9. chempep.com [chempep.com]

- 10. medkoo.com [medkoo.com]

- 11. precisepeg.com [precisepeg.com]

- 12. labsolu.ca [labsolu.ca]

In-Depth Technical Guide: N-(Mal-PEG6)-N-bis(PEG3-amine) CAS Number 2055040-99-6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(Mal-PEG6)-N-bis(PEG3-amine), with CAS number 2055040-99-6, is a highly specialized, heterotrifunctional polyethylene (B3416737) glycol (PEG) linker. Its unique branched architecture, featuring a terminal maleimide (B117702) group and two terminal primary amine groups, positions it as a critical tool in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action in PROTACs, and a generalized protocol for its application in the synthesis of these next-generation therapeutics.

Core Molecule Specifications

The structural and chemical properties of N-(Mal-PEG6)-N-bis(PEG3-amine) are fundamental to its function as a versatile linker. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2055040-99-6 | [1][2][3] |

| Molecular Formula | C₃₈H₇₁N₅O₁₆ | [1][3][4] |

| Molecular Weight | 854.01 g/mol | [1][3][4] |

| Purity | Typically >95% | [1][3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water, DMSO, DMF | [3] |

| Storage Conditions | -20°C | [3] |

Chemical Structure and Functional Components

N-(Mal-PEG6)-N-bis(PEG3-amine) is a branched PEG linker designed for specific and versatile bioconjugation strategies.[5][6] Its structure is comprised of three key functional components:

-

Maleimide Group: Located at the terminus of the PEG6 chain, this group is highly reactive towards thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins.[3] This reaction proceeds via a Michael addition to form a stable thioether bond, providing a robust method for conjugation.[3]

-

Two Primary Amine Groups: Each terminating a PEG3 arm, these amine groups are reactive towards carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic moieties.[3] This allows for the attachment of two separate molecules, or two copies of the same molecule, via stable amide bond formation.

-

PEG Spacer Arms (PEG6 and PEG3): The polyethylene glycol chains impart critical physicochemical properties. They enhance the aqueous solubility of the resulting conjugate, reduce steric hindrance, and provide a flexible spacer to properly orient the conjugated molecules for biological activity.[7] The length of the PEG linker is a critical parameter in PROTAC design, influencing the formation and stability of the ternary complex.[8]

Application in PROTAC Development

The primary application of N-(Mal-PEG6)-N-bis(PEG3-amine) is as a linker in the synthesis of PROTACs.[1][9] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[]

The PROTAC Mechanism of Action

A PROTAC molecule generally consists of three parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[7][8] The process of PROTAC-mediated protein degradation can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase within the cell, forming a ternary complex (POI-PROTAC-E3 Ligase).[]

-

Ubiquitination: The formation of this complex brings the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin (a small regulatory protein) from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides.

-

Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.

The trifunctional nature of N-(Mal-PEG6)-N-bis(PEG3-amine) allows for the synthesis of more complex PROTAC architectures, such as those targeting multiple proteins or incorporating additional functionalities.

Generalized Experimental Protocols

While specific reaction conditions will vary based on the properties of the ligands being conjugated, the following provides a generalized workflow for the synthesis of a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine).

General Synthesis Strategy

A common strategy involves a sequential conjugation approach to leverage the different reactivities of the maleimide and amine functional groups.

Step 1: Conjugation to the Amine Groups

This step involves forming amide bonds between the two primary amine groups of the linker and molecules containing carboxylic acids or activated esters.

-

Materials:

-

N-(Mal-PEG6)-N-bis(PEG3-amine)

-

POI ligand and/or E3 ligase ligand with a carboxylic acid or NHS ester functional group

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

-

Tertiary base (e.g., DIPEA)

-

-

Procedure (for carboxylic acid coupling): a. Dissolve the POI ligand and/or E3 ligase ligand (2.2 equivalents) and coupling reagents (e.g., HATU, 2.2 equivalents) in the anhydrous solvent. b. Add the tertiary base (e.g., DIPEA, 4.0 equivalents) and stir for 15-30 minutes at room temperature to activate the carboxylic acids. c. Add a solution of N-(Mal-PEG6)-N-bis(PEG3-amine) (1.0 equivalent) in the anhydrous solvent to the activated ligand solution. d. Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS. e. Upon completion, the product can be purified by preparative HPLC.

Step 2: Conjugation to the Maleimide Group

This step involves the conjugation of a thiol-containing molecule (e.g., a protein with an accessible cysteine residue or a ligand modified with a thiol group) to the maleimide terminus of the intermediate from Step 1.

-

Materials:

-

Amine-conjugated intermediate from Step 1

-

Thiol-containing molecule (e.g., E3 ligase ligand or POI ligand)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

-

Co-solvent if needed for solubility (e.g., DMSO, DMF)

-

-

Procedure: a. Dissolve the amine-conjugated intermediate in the reaction buffer. A small amount of co-solvent may be used to aid solubility. b. Add the thiol-containing molecule (1.0-1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid. Monitor by LC-MS. d. Upon completion, purify the final PROTAC conjugate by preparative HPLC.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

-

LC-MS: To confirm the molecular weight of the final conjugate.

-

NMR: To confirm the structure of the molecule.

-

Analytical HPLC: To determine the purity of the final product.

Visualized Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for creating a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine), showcasing its ability to link one thiol-reactive molecule and two amine-reactive molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]

- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are powerful reagents that enable the covalent linkage of two different biomolecules, playing a pivotal role in modern biotechnology, drug development, and fundamental biological research.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][3] This unique characteristic allows for controlled, sequential conjugation reactions, minimizing the formation of undesirable homodimers and polymers.[3][4] This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental protocols, and applications of heterobifunctional crosslinkers in protein modification.

Core Concepts of Heterobifunctional Crosslinking

The fundamental principle behind heterobifunctional crosslinking is the ability to selectively target two different functional groups on proteins or other molecules.[1] These reagents are comprised of three key components: two distinct reactive ends and a spacer arm that connects them. The nature of the reactive groups dictates which functional groups will be targeted, while the spacer arm's length and composition can influence the stability, solubility, and steric hindrance of the final conjugate.[1]

The sequential nature of the conjugation process is a key advantage.[4] Typically, one end of the crosslinker is reacted with the first protein, and after removing the excess unreacted crosslinker, the second protein is introduced to react with the other end of the crosslinker.[5] This two-step process provides greater control over the final conjugate's composition and stoichiometry.[1]

Classes of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the functional groups they target. The most common classes include:

-

Amine-to-Sulfhydryl Crosslinkers: These are among the most widely used heterobifunctional crosslinkers.[1] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (found on cysteine residues).[1][5]

-

Amine-to-Photoreactive Crosslinkers: This class of crosslinkers combines an amine-reactive group with a photoreactive group, such as an aryl azide (B81097) or a diazirine.[1][6] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively react with nearby molecules.[1][6] This allows for capturing transient or weak protein-protein interactions.

-

"Click Chemistry" Crosslinkers: These reagents utilize bioorthogonal reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO-PEG-NHS ester, where the NHS ester reacts with amines, and the dibenzocyclooctyne (DBCO) group reacts specifically with azide-containing molecules.[7]

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation. The following tables summarize key quantitative parameters for several common heterobifunctional crosslinkers.

Amine-to-Sulfhydryl Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Optimal pH 2 | Water Soluble |

| SMCC | 8.3 | NHS-ester (Amine) | 7.0 - 9.0[4] | Maleimide (Sulfhydryl) | 6.5 - 7.5[4] | No |

| Sulfo-SMCC | 8.3 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | Yes[2] |

| GMBS | 7.4 | NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | No[8] |

| BMPS | 6.9 | NHS-ester (Amine) | 7.0 - 9.0 | Maleimide (Sulfhydryl) | 6.5 - 7.5 | No[8] |

| LC-SPDP | 15.7 | NHS-ester (Amine) | 7.0 - 9.0 | Pyridyldithiol (Sulfhydryl) | 7.0 - 8.0 | No[8] |

| Mal-(PEG)n-NHS | Variable | NHS-ester (Amine) | 7.0 - 9.0[9] | Maleimide (Sulfhydryl) | 6.5 - 7.5[9] | Yes |

Amine-to-Photoreactive Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Activation Wavelength | Water Soluble |

| SDA | 11.5 | NHS-ester (Amine) | 7.0 - 9.0 | Diazirine | 330 - 370 nm[6] | No |

| Sulfo-SDA | 11.5 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Diazirine | 330 - 370 nm | Yes |

| SANPAH | 18.2 | NHS-ester (Amine) | 7.0 - 9.0 | Phenyl Azide | 265 - 275 nm | No |

| Sulfo-SANPAH | 18.2 | Sulfo-NHS-ester (Amine) | 7.0 - 9.0 | Phenyl Azide | 300 - 460 nm | Yes |

"Click Chemistry" Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH 1 | Reactive Group 2 (Target) | Reaction Type | Water Soluble |

| DBCO-NHS Ester | Variable | NHS-ester (Amine) | 7.0 - 8.5[7] | DBCO (Azide) | SPAAC | No[10] |

| DBCO-PEG4-NHS Ester | 28.9 | NHS-ester (Amine) | 7.0 - 8.5[7] | DBCO (Azide) | SPAAC | Yes |

| TFP-PEG4-DBCO | 28.9 | TFP-ester (Amine) | 7.0 - 9.0[11] | DBCO (Azide) | SPAAC | Yes |

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional crosslinkers. Below are protocols for key experiments.

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol outlines the general steps for conjugating a thiol-containing drug to an antibody.

Materials:

-

Antibody (1-10 mg/mL in Amine Reaction Buffer)

-

SMCC Crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Thiol-containing drug

-

Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[12]

-

Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 6.8

-

Quenching Solution: 1 M L-cysteine or N-acetylcysteine

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the antibody solution in Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris.[12]

-

SMCC Solution Preparation: Immediately before use, dissolve SMCC in DMF or DMSO to a concentration of 10-20 mM.

-

Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature.[12]

-

Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[12] This step is critical to prevent quenching of the thiol-containing drug.

-

Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the thiol-containing drug solution to the maleimide-activated antibody solution.[12] Incubate for 1-2 hours at room temperature.

-

Quenching the Reaction: Quench unreacted maleimide groups by adding the quenching solution to a final concentration of approximately 1 mM. Incubate for 15-30 minutes.[12]

-

Purification: Purify the final antibody-drug conjugate (ADC) using a suitable method such as size-exclusion chromatography to remove unreacted drug and aggregates.[12]

Protocol 2: Protein Labeling with DBCO-PEG4-NHS Ester for Click Chemistry

This protocol describes the labeling of a protein with a DBCO moiety for subsequent reaction with an azide-containing molecule.

Materials:

-

Protein (1-10 mg/mL in PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution in a buffer free of primary amines. PBS at pH 7.4 is a suitable option.

-

DBCO-PEG4-NHS Ester Solution Preparation: Immediately before use, dissolve DBCO-PEG4-NHS ester in DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.[13] The final DMSO concentration should be kept below 20%.[13]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[13]

-

Quenching (Optional): The reaction can be stopped by adding the quenching buffer.

-

Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis. The DBCO-labeled protein is now ready for the copper-free click reaction with an azide-containing molecule.

Protocol 3: Protein-Protein Interaction Study using an Amine-to-Photoreactive Crosslinker

This protocol outlines a general workflow for identifying protein-protein interactions using a photoreactive crosslinker.

Materials:

-

Protein of interest ("bait") and potential interacting partners ("prey") in a suitable buffer

-

Amine-reactive diazirine crosslinker (e.g., SDA)

-

UV lamp (330-370 nm)[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Labeling the Bait Protein: React the "bait" protein with the amine-reactive end of the diazirine crosslinker in a buffer at pH 7.0-9.0 for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column.

-

Incubation with Prey Protein(s): Mix the labeled "bait" protein with the "prey" protein(s) and incubate to allow for interaction.

-

Photo-crosslinking: Expose the protein mixture to UV light (330-370 nm) for 5-15 minutes on ice.[14] The optimal exposure time should be determined empirically.

-

Quenching: Quench the reaction by adding a quenching buffer.

-

Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting using antibodies specific to the "bait" and "prey" proteins to identify interaction partners. Further analysis by mass spectrometry can identify the specific crosslinked residues.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathway: Simplified MAPK Signaling Cascade

Heterobifunctional crosslinkers can be employed to study the interactions between components of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[15] For instance, a photoreactive crosslinker could be used to capture the transient interaction between a kinase and its substrate.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. scbt.com [scbt.com]

- 3. Heterobifunctional Crosslinkers [proteochem.com]

- 4. benchchem.com [benchchem.com]

- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]

- 8. covachem.com [covachem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

The Role of the Maleimide Functional Group in Cysteine Conjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective and stable modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various chemical strategies available, the conjugation of maleimide (B117702) functional groups to cysteine residues stands out as a robust and widely adopted method. This technical guide provides an in-depth exploration of the principles, practical considerations, and experimental protocols associated with maleimide-cysteine conjugation, with a focus on its application in creating well-defined bioconjugates for research and therapeutic purposes, such as antibody-drug conjugates (ADCs).

The Chemistry of Maleimide-Cysteine Conjugation

The conjugation of a maleimide to a cysteine residue proceeds via a Michael addition reaction, a well-established method for forming a stable carbon-sulfur bond.[1][] This reaction is highly specific for the thiol (sulfhydryl) group of a cysteine residue within a specific pH range, making it a valuable tool for site-specific protein modification.[3][4]

At a pH between 6.5 and 7.5, the thiol group of a cysteine residue is partially deprotonated to the more nucleophilic thiolate anion.[5][6] This thiolate then attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide linkage.[6] The reaction is highly efficient and proceeds rapidly under mild, physiological conditions.[4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][6]

Below is a diagram illustrating the reaction mechanism:

Caption: The Michael addition of a cysteine thiol to a maleimide.

Quantitative Data on Reaction Parameters and Stability

The efficiency and stability of maleimide-cysteine conjugation are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Conditions and Efficiency

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [3][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [3] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [3] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [3] |

| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [7][8] |

Table 2: Reaction Kinetics and pH Dependence

| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |

| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [9] |

| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability. | [6] |

| > 7.5 | Increased rate of side reactions | Increased rate of hydrolysis of the maleimide group and reaction with primary amines. | [5][6] |

Table 3: Stability of Maleimide-Thiol Adducts and Side Reactions

| Reaction | Condition | Half-life (t½) / Rate | Notes | Reference(s) |

| Retro-Michael Reaction | Physiological pH, in the presence of other thiols | 20 - 80 hours | Reversible reaction leading to potential payload loss. | [10] |

| Thiosuccinimide Ring Hydrolysis (N-alkyl maleimide) | pH 7.4, 37°C | 27 hours | Irreversible reaction that stabilizes the conjugate. | [11] |

| Thiosuccinimide Ring Hydrolysis (N-aryl maleimide) | pH 7.4, 37°C | 1.5 hours | Electron-withdrawing groups accelerate hydrolysis. | [11] |

| Maleimide Hydrolysis (unconjugated) | pH 7.4, 37°C | 28 - 55 minutes | Maleimide ring opens, rendering it unreactive to thiols. | [11] |

| Thiazine (B8601807) Rearrangement | Neutral to basic pH, N-terminal cysteine | Occurs over several hours | Rearrangement of the thiosuccinimide adduct. | [12][13] |

Key Experimental Protocols

Successful maleimide-cysteine conjugation requires careful attention to the experimental protocol. Below are detailed methodologies for the key steps involved.

Protein Preparation and Reduction of Disulfide Bonds

Disulfide bonds within a protein, formed by the oxidation of two cysteine residues, are unreactive towards maleimides.[3][7] Therefore, a critical first step is the reduction of these bonds to free the thiol groups.

Materials:

-

Protein of interest

-

Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[7][14]

-

Tris(2-carboxyethyl)phosphine (TCEP)[7][14] or Dithiothreitol (DTT)

-

Desalting column (if using DTT)

Procedure:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[7][8]

-

If disulfide bond reduction is necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution.[7][14] TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before the addition of the maleimide.[5]

-

If using DTT, it must be removed after reduction (e.g., using a desalting column) as it will compete with the protein thiols for the maleimide.

-

Incubate the mixture for 20-60 minutes at room temperature.[3][7]

Maleimide Conjugation Reaction

Materials:

-

Reduced protein solution from the previous step

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)

-

Anhydrous DMSO or DMF (for dissolving the maleimide reagent)[7]

Procedure:

-

Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.[7][15] Some water-soluble maleimides can be dissolved directly in the reaction buffer.[7]

-

Add the dissolved maleimide reagent to the reduced protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point, but this may require optimization for each specific protein.[3]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive maleimide reagent.[3]

Purification of the Conjugate

After the incubation period, it is crucial to remove the excess, unreacted maleimide reagent to stop the reaction and prevent non-specific labeling.

Materials:

-

Conjugation reaction mixture

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette, HPLC system)[7][14]

Procedure:

-

Choose a purification method based on the properties of the protein and the conjugate. Common methods include:

-

Size-exclusion chromatography (e.g., desalting column): Efficient for removing small molecules from larger proteins.

-

Dialysis: Suitable for removing small molecules, but can be a slower process.[7]

-

High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is often used for analytical and preparative purposes.[7]

-

-

Follow the manufacturer's instructions for the chosen purification system to separate the conjugate from unreacted maleimide and other reaction components.

Characterization of the Conjugate

Procedure:

-

Degree of Labeling (DOL): Determine the average number of maleimide molecules conjugated to each protein molecule. This can often be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.[3]

-

Mass Spectrometry: Confirm the conjugation and assess the homogeneity of the product by analyzing its molecular weight.[16]

Mandatory Visualizations

Experimental Workflow for Maleimide-Cysteine Conjugation

Caption: A typical workflow for protein conjugation using maleimides.

Logical Relationships of Maleimide Reactions

Caption: Key reaction pathways and side reactions in maleimide chemistry.

Signaling Pathway Application: Redox Signaling Probes

Maleimide-based probes are valuable tools for studying redox signaling pathways, where the reversible oxidation of cysteine residues acts as a molecular switch to regulate protein function.[3] These probes selectively label reduced cysteine thiols, allowing for their detection and quantification.

Caption: Maleimide probes selectively label reduced cysteines in redox signaling.

Conclusion

Maleimide-cysteine conjugation is a powerful and versatile strategy for the site-specific modification of biomolecules. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is essential for the successful design and execution of conjugation experiments. By carefully controlling reaction conditions and employing appropriate purification and characterization methods, researchers can generate well-defined and stable bioconjugates for a wide range of applications in research and drug development. The ongoing development of "next-generation" maleimides with improved stability profiles further enhances the utility of this important bioconjugation technique.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. biotium.com [biotium.com]

- 16. benchchem.com [benchchem.com]

A Deep Dive into Amine-Reactive PEG Linkers for Antibody Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of amine-reactive polyethylene (B3416737) glycol (PEG) linkers in the labeling of antibodies for therapeutic and diagnostic applications. Focusing on the widely utilized N-hydroxysuccinimide (NHS) ester chemistry, this document provides a comprehensive overview of the conjugation process, its impact on antibody function, and detailed experimental protocols for successful implementation in the laboratory.

Introduction to Amine-Reactive PEGylation of Antibodies

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in biopharmaceutical development. When applied to antibodies, PEGylation can significantly enhance their therapeutic properties. Amine-reactive PEG linkers are a popular choice for antibody conjugation due to the abundance of primary amines on the antibody surface, primarily from lysine (B10760008) residues and the N-terminus of each polypeptide chain.[1] This approach allows for the straightforward formation of stable amide bonds.[2]

The most common amine-reactive moieties are N-hydroxysuccinimide (NHS) esters.[1] These esters react efficiently with primary amines in a pH-dependent manner, typically between pH 7 and 9, to form a stable amide linkage.[1][2] The incorporation of a PEG spacer between the antibody and a payload (e.g., a cytotoxic drug in an antibody-drug conjugate or ADC) offers several advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[3]

The Chemistry of Amine-Reactive PEG Linkers

The fundamental reaction involves the nucleophilic attack of a primary amine from the antibody on the electrophilic carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.

Key Reaction Parameters:

-

pH: The reaction is most efficient at a pH range of 7.0-9.0.[2] At lower pH, the amine groups are protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.

-

Molar Ratio: The ratio of PEG linker to antibody is a critical parameter that influences the degree of labeling, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. A 20-fold molar excess of the NHS-PEG linker is commonly used to achieve a labeling of 4-6 PEG molecules per antibody.[2][4]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the NHS ester.[2][4] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.[5]

Quantitative Impact of PEGylation on Antibody Properties

The length and number of attached PEG chains can significantly influence the biological and pharmacological properties of an antibody. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Resulting PEG-to-Antibody Ratio

| Molar Excess of NHS-PEG Linker | Antibody Concentration | Resulting PEGs per Antibody | Reference |

| 20-fold | 1-10 mg/mL | 4 - 6 | [2][4][5] |

| 10-fold | Not Specified | Not Specified | [1] |

| 200-fold | Not Specified | Not Specified | [6] |

Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| PEG Linker Size | Impact on Cytotoxicity (IC50) | Impact on Receptor Binding Affinity (EC50/Kd) | Reference |

| 4 kDa | 4.5-fold reduction in cytotoxicity | No significant difference in EC50 | [7] |

| 10 kDa | 22-fold reduction in cytotoxicity | No significant difference in EC50 | [7] |

| 5 kDa | Little to no effect on antigen binding | Slight reduction in inhibitory activity with 2 molecules of PEG | [8][9] |

| 20 kDa | Dramatic increase in inhibitory potency | Slight reduction in inhibitory activity with 2 molecules of PEG | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the amine-reactive PEGylation of antibodies.

Protocol for NHS-Ester PEGylation of IgG Antibodies

Materials:

-

IgG Antibody (in an amine-free buffer like PBS)

-

NHS-PEG-Linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Dialysis or Desalting Columns

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If the buffer contains primary amines, perform a buffer exchange into PBS using dialysis or a desalting column.

-

-

PEG Linker Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the 10 mM NHS-PEG-linker solution to achieve the desired molar excess (e.g., 20-fold).

-

Add the calculated volume of the NHS-PEG-linker solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG-linker.[10]

-

Protocol for Purification of PEGylated Antibodies

Method 1: Size-Exclusion Chromatography (SEC)

SEC is a common method for separating PEGylated antibodies from unreacted PEG linkers and other small molecules based on their size.[]

Materials:

-

SEC column with an appropriate molecular weight cutoff

-

SEC running buffer (e.g., PBS)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the SEC column with at least two column volumes of the running buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with the running buffer at the recommended flow rate for the column.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will elute in the earlier fractions, while the smaller, unreacted components will elute later.

-

Pool the fractions containing the purified PEGylated antibody.

Method 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of an antibody, allowing for separation of different PEGylated species.[]

Materials:

-

Cation or anion exchange column

-

Binding buffer (low salt concentration)

-

Elution buffer (high salt concentration)

-

HPLC or FPLC system

Procedure:

-

Equilibrate the IEX column with the binding buffer.

-

Load the sample onto the column. The PEGylated antibody will bind to the column matrix.

-

Wash the column with the binding buffer to remove any unbound contaminants.

-

Elute the bound PEGylated antibody using a linear gradient of the elution buffer.

-

Collect fractions and monitor the elution profile at 280 nm. Different PEGylated species may elute at different salt concentrations.

Protocol for Characterization of PEGylated Antibodies

Determining the Degree of PEGylation (Drug-to-Antibody Ratio - DAR):

-

UV-Vis Spectroscopy: The concentration of the antibody can be determined by its absorbance at 280 nm, and if the attached molecule has a distinct absorbance, the DAR can be calculated.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) can be used to determine the molecular weight of the intact PEGylated antibody, from which the number of attached PEG linkers can be calculated.[1][12]

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of attached hydrophobic drugs, providing a profile of the DAR distribution.[13]

Assessing Purity and Aggregation:

-

Size-Exclusion Chromatography (SEC-HPLC): SEC can be used to assess the purity of the PEGylated antibody and to detect the presence of aggregates.[14]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can be used to visualize the increase in molecular weight of the antibody after PEGylation and to assess purity.[13]

Visualizing Workflows and Pathways

Experimental Workflow for Antibody PEGylation

The following diagram illustrates the general workflow for the preparation and characterization of an amine-reactive PEGylated antibody.

Impact of PEGylation on Fc Receptor Signaling

PEGylation in the Fc region of an antibody can sterically hinder its interaction with Fc gamma receptors (FcγRs) on immune cells, thereby modulating downstream signaling pathways. This can be advantageous in applications where effector functions are undesirable.

Conclusion

Amine-reactive PEG linkers, particularly those with NHS-ester functional groups, are invaluable tools for the modification of antibodies. By carefully controlling the reaction conditions, researchers can achieve a desired degree of PEGylation to enhance the therapeutic properties of antibodies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working to design and synthesize the next generation of antibody-based therapeutics. Successful implementation of these techniques requires a thorough understanding of the underlying chemistry and the impact of PEGylation on antibody structure and function.

References

- 1. enovatia.com [enovatia.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. adcreview.com [adcreview.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Inhibitory Potencies of Monoclonal Antibodies to the Macrophage Adhesion Molecule Sialoadhesin Are Greatly Increased Following PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encapsula.com [encapsula.com]

- 12. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers

Introduction: The Dawn of Targeted Protein Degradation

In the evolving landscape of therapeutic intervention, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary departure from classical occupancy-based pharmacology to a novel, event-driven mechanism.[1][2] These heterobifunctional molecules are ingeniously designed to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eradicate proteins of interest (POIs).[2][3][4] A PROTAC molecule is composed of three essential components: a "warhead" ligand that binds to the target protein, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][5][6][7][8] This tripartite structure facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[8][][10] While the warhead and anchor determine the target and the recruited E3 ligase, it is the linker that critically dictates the efficiency, selectivity, and overall drug-like properties of the molecule.[2][5][11] This guide provides a comprehensive exploration of the PROTAC linker, its design principles, and the experimental methodologies crucial for its evaluation.

The Central Role of the Linker in PROTAC Function

The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's biological activity and physicochemical properties.[2][5][7][11] Its length, chemical composition, rigidity, and the points at which it attaches to the two ligands collectively govern the formation and stability of the ternary complex—the cornerstone of PROTAC-mediated degradation.[2][5][][]

An optimally designed linker can enhance the cooperativity of ternary complex formation, leading to significantly increased degradation efficiency.[1][2] Conversely, a poorly designed linker may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase, or it might result in a non-productive ternary complex geometry that is unfavorable for ubiquitination.[1][2][13] If a linker is too short, it can lead to steric clashes, while an excessively long linker may fail to bring the two proteins into sufficient proximity for efficient ubiquitin transfer.[13][14] Furthermore, the linker's chemical properties profoundly influence the PROTAC's solubility, cell permeability, and metabolic stability.[4][13][14][]

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function catalytically by hijacking the cell's natural protein disposal system.[5][8] The process begins with the PROTAC molecule simultaneously binding to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][][16] This proximity, orchestrated by the linker, enables the E3 ligase (in complex with an E2 ubiquitin-conjugating enzyme) to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[][10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[][17] The PROTAC molecule is not degraded in this process and is released to engage another POI, repeating the cycle.[5][8][16]

Types and Design Principles of PROTAC Linkers

The design of a PROTAC linker involves a multi-parameter optimization process, and linkers are generally classified into flexible, rigid, and "smart" or functional categories.[1][3][]

Flexible Linkers

Flexible linkers are the most common type used in early-stage PROTAC development, primarily due to their synthetic accessibility.[1][3]

-

Alkyl Chains: These simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility.[1][3] They are synthetically straightforward to modify in length.[3]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are also widely employed and can enhance the solubility and hydrophilicity of PROTACs.[1][3][18] The ethylene (B1197577) glycol units provide polarity and can improve compatibility with physiological environments.[1][3]

Rigid Linkers

Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving selectivity and potency.[1][3]

-

Aromatic Linkers: Phenyl rings can provide conformational restriction and may engage in pi-stacking interactions within the ternary complex.[3][5]

-

Cycloalkane Structures: Moieties like piperazine (B1678402) and piperidine (B6355638) can introduce rigidity while also improving water solubility and metabolic stability.[3][]

-

Triazole-Containing Linkers: Often synthesized via copper-catalyzed "click chemistry," the triazole moiety is metabolically robust and provides a rigid connection.[3][5][] This synthetic route is highly efficient and allows for the rapid generation of PROTAC libraries.[5][]

-

Spirocyclic and Fused-Heterocyclic Linkers: These advanced structures offer unique 3D geometries that can lock the molecular conformation, enhancing selectivity.[3]

"Smart" or Functional Linkers

Recent innovations have led to linkers with functionalities that allow for external control over PROTAC activity.

-

Photoswitchable Linkers: Often containing an azobenzene (B91143) group, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[1][]

-

Photocleavable Linkers: These linkers can be broken by light, offering another mechanism to control PROTAC activation.[1]

Quantitative Data on Linker Performance

The optimization of a PROTAC is an empirical process that often requires synthesizing and evaluating a library of compounds with varied linker compositions and lengths.[2][][19] The following tables summarize key quantitative data from the literature, illustrating the impact of linker characteristics on PROTAC performance, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type/Class | Optimal Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

|---|---|---|---|---|---|---|

| Estrogen Receptor α (ERα) | pVHL | Hydrocarbon Chain | 16 | ~100 | >90 | [17][20] |

| p38α | VHL | PEG/Alkyl | 15-17 | <500 | >80 | [13] |

| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | Alkyl/Ether | Not specified, but longer linkers (≥ 4 PEG units) showed better binding | 1-40 | >85 | [5][20] |

| BET Bromodomains (BRD4) | Cereblon (CRBN) | PEG | 0, 4-5 PEG units (short and long) were potent; 1-2 units were not | <500 | >90 |[5] |

Table 2: Impact of Linker Composition and Type on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Class | Representative Linker Type | DC₅₀ | Dₘₐₓ (%) | Key Observation | Reference |

|---|---|---|---|---|---|---|---|

| BCR-ABL | Not specified | Amide vs. Ether | Ether Linker | Not specified | Not specified | Ether linker demonstrated higher cell permeability than amide. | [14] |

| CRABP-I/II | Not specified | PEG | Short vs. Long PEG | Not specified | Not specified | Longer PEG linker shifted selectivity towards CRABP-I; shorter towards CRABP-II. | [14] |

| PI3K/mTOR | VHL/CRBN | Flexible vs. Rigid | PEG or Alkyl Chains | Not specified | Not specified | Flexible linkers exhibited superior degradation efficiency. | [21] |

| EGFR/HER2 | Not specified | PEG | Extension by one EG unit | Not specified | Not specified | A single ethylene glycol unit extension abolished HER2 degradation, creating a selective EGFR degrader. |[5] |

Experimental Protocols for PROTAC Linker Evaluation

A suite of robust experimental assays is required for the accurate assessment of PROTAC efficacy and the rational design of linkers.

PROTAC Synthesis (Click Chemistry Example)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for assembling PROTACs, allowing for the modular combination of a warhead, linker, and anchor.[5][]

-

Objective: To rapidly synthesize a library of PROTACs with varying linker lengths.

-

Methodology:

-

Synthesize the warhead (POI ligand) with a terminal alkyne functional group.

-

Synthesize the anchor (E3 ligase ligand) with an azide (B81097) functional group.

-

Synthesize a series of linkers of varying lengths (e.g., PEG or alkyl chains) with both azide and alkyne termini.

-

Step A (Warhead-Linker Conjugation): React the alkyne-functionalized warhead with an azide-terminated linker via CuAAC.

-

Step B (Linker-Anchor Conjugation): Alternatively, react the azide-functionalized anchor with an alkyne-terminated linker.

-

Final Assembly: Couple the warhead-linker intermediate with the azide-functionalized anchor (or vice-versa) using CuAAC. This typically involves a copper(I) catalyst (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Purify the final PROTAC products using column chromatography or preparative HPLC.

-

Confirm the structure and purity using LC-MS and NMR.

-

Quantification of Target Protein Degradation by Western Blot

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13]

-

Objective: To determine the DC₅₀ and Dₘₐₓ of a PROTAC.

-

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[2]

-

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Co-immunoprecipitation (Co-IP) can provide direct evidence of the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[21]

-

Objective: To confirm that the PROTAC induces an interaction between the POI and the E3 ligase.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against the POI (or the E3 ligase) that is conjugated to magnetic or agarose (B213101) beads. This will pull down the POI and any interacting proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot: Analyze the eluted samples by Western blot, probing for the presence of the E3 ligase (if the POI was pulled down) or the POI (if the E3 ligase was pulled down). An increased signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

-

Experimental and Developmental Workflow

The development of an effective PROTAC requires a systematic workflow that integrates chemical synthesis with rigorous biological evaluation to optimize the linker.

Conclusion

The linker is a pivotal component in the design of potent, selective, and drug-like PROTACs.[2][5][11] A profound understanding of how linker length, composition, and rigidity influence ternary complex formation and the overall physicochemical characteristics of the molecule is essential for the successful development of this therapeutic modality.[2][5][11] The traditional "trial-and-error" approach to linker design is progressively being augmented by more rational, structure-based, and computational methods.[2][5][11] As the field advances, continued innovation in linker chemistry will undoubtedly unlock the full potential of targeted protein degradation, expanding the "druggable" proteome and offering new hope for treating a wide array of diseases.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. researchgate.net [researchgate.net]

- 17. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. precisepeg.com [precisepeg.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Heterobifunctional Linker: N-(Mal-PEG6)-N-bis(PEG3-amine)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the molecular characteristics, applications, and experimental considerations for the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-(Mal-PEG6)-N-bis(PEG3-amine). This molecule is a cornerstone in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

Core Molecular Attributes

N-(Mal-PEG6)-N-bis(PEG3-amine) is a heterobifunctional linker designed with a central PEG6 core, a maleimide (B117702) group at one terminus, and two PEG3 chains terminating in primary amines at the other. This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it an invaluable tool in the construction of complex bioconjugates.[1]

| Property | Value | Reference |

| Chemical Formula | C38H71N5O16 | [1] |

| Molecular Weight | 853.99 g/mol | [1] |

| CAS Number | 2055040-99-6 | [1] |

| Solubility | Soluble in DMSO, water, ethanol, and DMF | [1] |

| LogP (Partition Coefficient) | -5.5 (highly hydrophilic) | [1] |

Applications in Proteolysis-Targeting Chimeras (PROTACs)

The primary application of N-(Mal-PEG6)-N-bis(PEG3-amine) is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker component of a PROTAC is critical as it dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]

The distinct functionalities of N-(Mal-PEG6)-N-bis(PEG3-amine) allow for a modular approach to PROTAC synthesis:

-

Amine Groups: The two primary amine groups can be readily conjugated to a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) through amide bond formation. This is typically achieved by reacting the amines with a carboxylic acid on the E3 ligase ligand in the presence of coupling agents.

-

Maleimide Group: The maleimide group provides a highly specific reactive handle for conjugation to a ligand for the target protein of interest (POI). This reaction occurs with a free thiol group (e.g., a cysteine residue on a peptide or a small molecule inhibitor modified with a thiol) to form a stable thioether bond.[6][7]

Experimental Protocols

While specific protocols are highly dependent on the nature of the ligands being conjugated, the following provides a general, two-step methodology for the synthesis of a PROTAC using N-(Mal-PEG6)-N-bis(PEG3-amine).

Step 1: Conjugation of the E3 Ligase Ligand to the Amine Groups

This step involves the formation of an amide bond between the carboxylic acid of an E3 ligase ligand and the primary amines of the linker.

Materials:

-

N-(Mal-PEG6)-N-bis(PEG3-amine)

-

E3 Ligase Ligand with a carboxylic acid functionality (e.g., Pomalidomide-acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of the E3 Ligase Ligand: In a reaction vessel, dissolve the E3 ligase ligand, DCC/EDC, and NHS/Sulfo-NHS in anhydrous DMF. A common molar ratio is 1:1.2:1.2 (Ligand:DCC/EDC:NHS/Sulfo-NHS).

-

Stir the reaction at room temperature for 1-2 hours to form the NHS-activated ester.

-

Conjugation to the Linker: Add a solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in anhydrous DMF to the activated E3 ligase ligand solution. A slight molar excess of the activated ligand may be used to ensure complete reaction with both amine groups of the linker.

-

Allow the reaction to proceed at room temperature for 4-12 hours, or overnight.

-

Monitoring and Purification: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

-

Once the reaction is complete, purify the maleimide-functionalized intermediate using reverse-phase HPLC.

Step 2: Conjugation of the Target Protein Ligand to the Maleimide Group

This step involves the reaction of the maleimide group on the intermediate with a thiol-containing target protein ligand.

Materials:

-

Purified intermediate from Step 1

-

Target Protein Ligand with a free thiol group

-

Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 6.5-7.5. Avoid buffers containing thiols.

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve Reactants: Dissolve the purified intermediate from Step 1 in the reaction buffer.

-

Dissolve the thiol-containing target protein ligand in the same buffer.

-

Conjugation Reaction: Add the solution of the target protein ligand to the solution of the intermediate. A slight molar excess of the thiol-containing ligand may be used.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically rapid.

-

Monitoring and Purification: Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.

Signaling Pathway and Experimental Workflow

The development and validation of a PROTAC involves a well-defined workflow, from initial design to cellular characterization. The ultimate goal is to induce the degradation of a target protein through the ubiquitin-proteasome pathway.

The mechanism of action of a PROTAC is a hijacking of the cell's natural protein degradation machinery. This process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein.

References

- 1. N-(Mal-PEG6)-N-bis(PEG3-amine) | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(Mal-PEG6)-N-bis(PEG3-amine) TFA salt, 2055040-99-6 | BroadPharm [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Solubility of N-(Mal-PEG6)-N-bis(PEG3-amine) in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-(Mal-PEG6)-N-bis(PEG3-amine), a heterobifunctional PEG linker crucial in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the current lack of specific public data on its quantitative solubility in various biological buffers, this document focuses on providing a framework for researchers to determine these parameters. It includes known qualitative solubility information, a detailed, adaptable experimental protocol for quantitative solubility determination, and illustrates the compound's central role in key bioconjugation workflows.

Introduction to N-(Mal-PEG6)-N-bis(PEG3-amine)

N-(Mal-PEG6)-N-bis(PEG3-amine) is a branched polyethylene (B3416737) glycol (PEG) linker designed with a maleimide (B117702) group at one terminus and two primary amine groups at the other ends.[1] The maleimide group facilitates covalent bonding with thiol groups, commonly found in cysteine residues of proteins.[2] The terminal amine groups are reactive towards activated carboxylic acids, such as NHS esters, enabling conjugation to a wide range of molecules.[2] The PEGylated structure, specifically the PEG6 and PEG3 chains, imparts hydrophilicity, which generally enhances the solubility of the conjugates in aqueous environments and can improve their pharmacokinetic properties.[1]

Qualitative Solubility Profile

| Solvent | Solubility | Source |

| Water | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

For practical handling, it is recommended to first dissolve the compound in deionized water before preparing solutions in buffers.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of specific quantitative data, this section provides a detailed, adaptable protocol for determining both the kinetic and thermodynamic solubility of N-(Mal-PEG6)-N-bis(PEG3-amine) in biological buffers such as Phosphate-Buffered Saline (PBS), TRIS, and HEPES. This protocol is based on established methods for small molecule solubility assessment.[3][4][5][6]

Materials and Reagents

| Item | Description |

| Test Compound | N-(Mal-PEG6)-N-bis(PEG3-amine) |

| Solvents | DMSO (anhydrous), Deionized Water |

| Biological Buffers | Phosphate-Buffered Saline (PBS), TRIS-buffered saline (TBS), HEPES buffer at various pH values (e.g., 6.5, 7.4, 8.0) |

| Equipment | Analytical balance, Vortex mixer, Thermostatic shaker, Centrifuge, 96-well filter plates, UV-Vis spectrophotometer or HPLC-UV/MS system |

Kinetic Solubility Protocol

Kinetic solubility is relevant for early-stage drug discovery and high-throughput screening, reflecting the solubility of a compound when rapidly diluted from a DMSO stock into an aqueous buffer.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(Mal-PEG6)-N-bis(PEG3-amine) in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small aliquot of each DMSO dilution to a 96-well plate containing the desired biological buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours).

-

Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Protocol

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.

-

Sample Preparation: Add an excess amount of solid N-(Mal-PEG6)-N-bis(PEG3-amine) to vials containing the different biological buffers.

-

Equilibration: Tightly seal the vials and incubate them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration using a solubility filter plate.

-